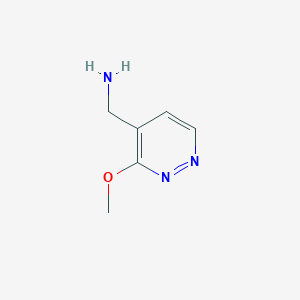
(3-Methoxypyridazin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypyridazin-4-yl)methanamine is a heterocyclic compound with the molecular formula C6H9N3O It features a pyridazine ring substituted with a methoxy group at the 3-position and a methanamine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridazin-4-yl)methanamine typically involves the reaction of 3-methoxypyridazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-methoxypyridazine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxypyridazin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of hydroxypyridazine derivatives.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Methoxypyridazin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxypyridazin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A parent compound with a similar structure but lacking the methoxy and methanamine groups.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3.
Uniqueness
(3-Methoxypyridazin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanamine groups allows for versatile chemical modifications and potential interactions with various biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
(3-methoxypyridazin-4-yl)methanamine |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(4-7)2-3-8-9-6/h2-3H,4,7H2,1H3 |
Clave InChI |
MHVFADAQUFNETM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)


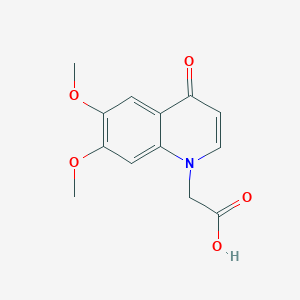

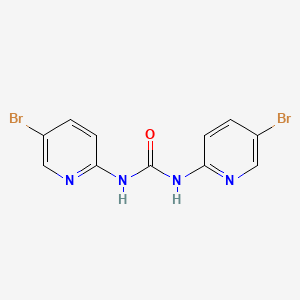
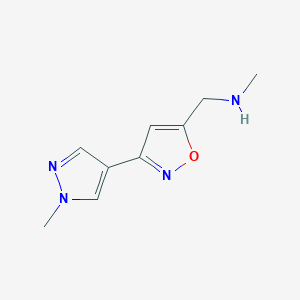
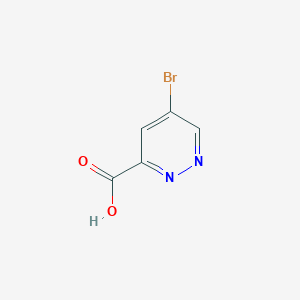
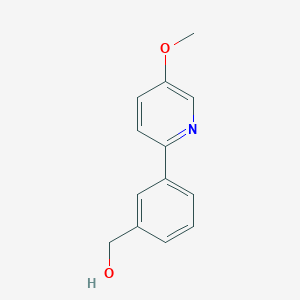

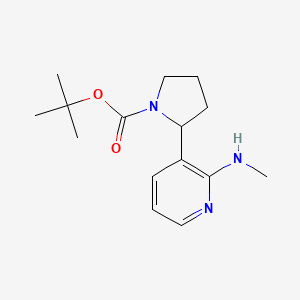
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)


